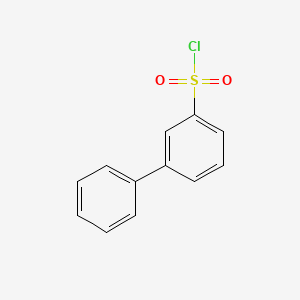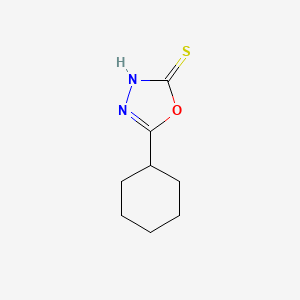![molecular formula C11H12F3N B1350793 2-[2-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 524674-04-2](/img/structure/B1350793.png)
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Descripción general
Descripción
“2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the CAS Number: 524674-04-2 . It has a molecular weight of 215.22 and its IUPAC name is 2-[2-(trifluoromethyl)phenyl]pyrrolidine . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of trisubstituted 2-trifluoromethyl pyrrolidines involves an asymmetric Michael addition/hydrogenative cyclization . This process involves the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins under mild reaction conditions and low catalyst .Molecular Structure Analysis
The InChI code for “2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is 1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is a liquid at room temperature . Its hydrochloride form is an off-white powder . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-[2-(Trifluoromethyl)phenyl]pyrrolidine”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . The trifluoromethyl group is often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
Role in Pain Sensitivity
The compound plays a role in pain sensitivity. It is involved in the production of a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist . This suggests its potential use in the development of pain management drugs.
Chemical Synthesis
“2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is used in chemical synthesis. For instance, it is used in the reaction with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl to give an intermediate compound .
Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a part of “2-[2-(Trifluoromethyl)phenyl]pyrrolidine”, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Influence on Biological Activity
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity and bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
6. Potential for Breakthroughs in Various Fields “2-[2-(Trifluoromethyl)phenyl]pyrrolidine” has profound potential for breakthroughs in various fields. Its diverse applications in scientific research suggest that it could be instrumental in future discoveries.
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The chemistry of nitrogen-containing heterocyclic compounds like pyrrole and pyrrolidine has been a versatile field of study for a long time due to their diverse biological and medicinal importance . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIUNNVQDIWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396777 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
524674-04-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

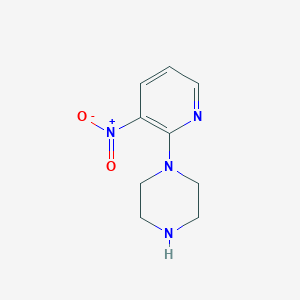
![3-(4-Chlorophenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1350716.png)
![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1350718.png)
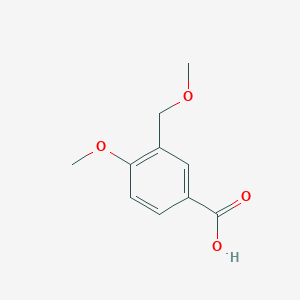
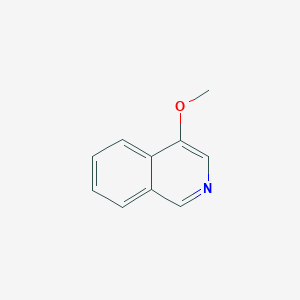
![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)
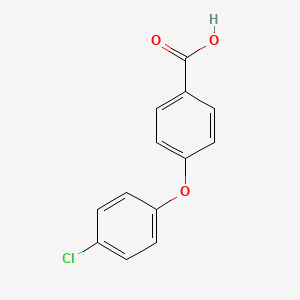
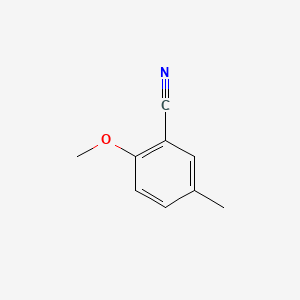
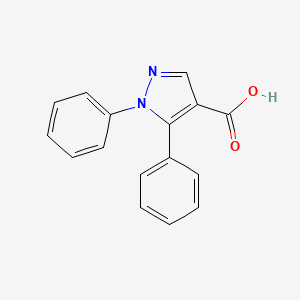
![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)
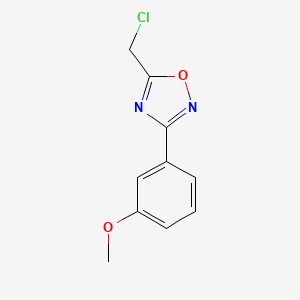
![1H-Pyrrolo[2,3-B]pyridine, 5-(2-thienyl)-](/img/structure/B1350764.png)
